molecular formula C21H22N2O2 B2589664 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide CAS No. 851404-71-2

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2589664
CAS No.: 851404-71-2
M. Wt: 334.419
InChI Key: PMXAUPXQMHWKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the search results . For a detailed molecular structure analysis, it would be best to refer to a specialized chemical database or a scientific research paper.

Scientific Research Applications

Calcium Channel Antagonistic Activity

Research on derivatives related to N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide has shown that these compounds possess calcium channel antagonistic activity. This was determined through synthesis and screening of a series of hexahydroquinoline derivatives, which were tested for their effects on isolated rat ileum and rat thoracic artery. The findings suggest potential therapeutic applications in conditions where modulation of calcium channels is beneficial (Rahime Simşek et al., 2006).

Cardiovascular Activity

Another study on difluoro-substituted hexahydroquinoline derivatives, including structures closely related to this compound, examined their cardiovascular activity. The synthesis of these compounds led to observations on their activity as calcium channel antagonists, pointing towards potential applications in cardiovascular disease treatment (Vishal Gupta & U. Misra, 2008).

Antimicrobial Agents

New quinazolines have been synthesized and characterized for potential antimicrobial applications. These compounds, including the structure of interest, have been evaluated against a range of bacteria and fungi, suggesting their use as antimicrobial agents. The study highlights the versatility of quinoline derivatives in combating microbial infections (N. Desai et al., 2007).

Anticancer Activity

Research into quinolinone derivatives has extended into the field of oncology, where certain compounds have been synthesized and evaluated for their anticancer activity. These studies indicate that modifications of the quinolinone structure can lead to compounds with significant efficacy against various cancer cell lines, underscoring the potential of these derivatives in cancer therapy (A. Gaber et al., 2021).

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-7-9-17-14-18(21(25)23-19(17)13-15)11-12-22-20(24)10-8-16-5-3-2-4-6-16/h2-7,9,13-14H,8,10-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXAUPXQMHWKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.